molecular formula C10H9NO4 B2980858 2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide CAS No. 85831-03-4

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide

Cat. No. B2980858
CAS RN: 85831-03-4
M. Wt: 207.185
InChI Key: DBHCRKPCEIKNPH-UHFFFAOYSA-N
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Description

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide is a chemical compound with the CAS Number: 85831-03-4 . It has a molecular weight of 207.19 and is typically stored at room temperature . The compound is usually available in powder form .


Synthesis Analysis

A novel one-pot three-step method for the synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives via hydrolysis of 4-cyanobuta-1,3-dienolate salts has been developed . This method has been used to create chromenes that contain a 2-pyrone scaffold, which is present in many well-known natural and synthetic biologically active compounds .


Molecular Structure Analysis

The InChI code for 2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide is 1S/C10H9NO4/c11-9(13)6-4-5-7(12)2-1-3-8(5)15-10(6)14/h4H,1-3H2,(H2,11,13) .


Chemical Reactions Analysis

The synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives involves the hydrolysis of 4-cyanobuta-1,3-dienolate salts .


Physical And Chemical Properties Analysis

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide is a powder that is stored at room temperature . It has a molecular weight of 207.19 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Diversity-Oriented Synthesis : A novel method for synthesizing derivatives of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide via hydrolysis of 4-cyanobuta-1,3-dienolate salts has been developed. This method is significant for generating a library of compounds containing the 2-pyrone scaffold, common in many biologically active natural and synthetic compounds (Vodolazhenko et al., 2012).

  • Eco-Friendly Synthesis Approach : An eco-friendly synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides has been achieved using aqueous sodium carbonate or hydrogen carbonate solution at room temperature. This represents a significant advancement in sustainable chemical synthesis (Proença & Costa, 2008).

Biological and Pharmacological Research

  • Antimicrobial Applications : Some derivatives of 2-oxo-2H-chromene-3-carboxamide have shown promising results in in vitro antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Azab et al., 2017).

  • Antioxidant and Antibacterial Properties : Derivatives of 4H-chromene-3-carboxamide synthesized under solvent-free conditions have exhibited significant antioxidant and antibacterial activities, highlighting their potential in medicinal chemistry (Chitreddy & Shanmugam, 2017).

Advanced Material and Sensor Development

  • Fluorescent Probe Development : Nitro-3-carboxamide coumarin derivatives have been proposed as novel fluorescent chemosensors for selective detection of Cu(II) ions in aqueous solutions, demonstrating the application of these compounds in sensor technology (Bekhradnia et al., 2016).

properties

IUPAC Name

2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c11-9(13)6-4-5-7(12)2-1-3-8(5)15-10(6)14/h4H,1-3H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHCRKPCEIKNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)O2)C(=O)N)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide

Citations

For This Compound
5
Citations
MA Vodolazhenko, NY Gorobets, SA Yermolayev… - RSC …, 2012 - pubs.rsc.org
A novel one-pot three-step method for the synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives via hydrolysis of 4-cyanobuta-1,3-dienolate salts was …
Number of citations: 11 pubs.rsc.org
HM Refat, AA Fadda, S Kamal - Journal of the Iranian Chemical Society, 2015 - Springer
The reaction of N,N’-(1,4-phenylene)bis(2-cyano-3-(dimethylamino)acrylamide) (2) with resorcinol, α-naphthol, β-naphthol, dimedone and indandione in acetic acid afforded …
Number of citations: 14 link.springer.com
MA Vodolazhenko, NY Gorobets, SA Yermolayev… - researchgate.net
Supporting Information Page 1 Supporting Information Application of stable fused dienolates for diversity oriented synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2Hchromene-3-…
Number of citations: 0 www.researchgate.net
I Dragutan, V Dragutan, A Demonceau, P Chauhan… - pubs.rsc.org
A binding site energy distribution function for microporous adsorbents is proposed for gas-phase adsorption systems following a Jensen–Seaton (JS) isotherm; the binding site energy …
Number of citations: 0 pubs.rsc.org
МО Водолаженко - 2019 - core.ac.uk
Водолаженко МО Однореакторна послідовна взаємодія 1, 3-дикарбонільних СН-кислот з N, N-диметилформаміду диметилацеталем та метиленактивними нітрилами.–…
Number of citations: 4 core.ac.uk

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